Empagliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Inhibition of SGLT2: The kidneys naturally reabsorb glucose from the urine back into the bloodstream through a protein called SGLT2. Empagliflozin inhibits this process, causing excess glucose to be excreted in the urine, leading to lower blood sugar levels [1].

Source

New Insights into the Use of Empagliflozin—A Comprehensive Review:

Beyond Blood Sugar Control: Potential Benefits in Heart Failure

Recent research suggests Empagliflozin may have benefits beyond managing blood sugar in diabetic patients. Studies have shown promising results in reducing the risk of:

- Heart Failure Hospitalization: Empagliflozin was found to decrease hospital admissions for heart failure in patients with T2DM, even those with preserved ejection fraction (a measure of heart pumping efficiency) [2].

Source

The Use of Empagliflozin Post Myocardial Infarction:

- Cardiovascular Death: Research indicates that Empagliflozin may lower the risk of death from cardiovascular causes in patients with T2DM and heart failure [2].

Source

The Use of Empagliflozin Post Myocardial Infarction:

Additional Areas of Research

Ongoing scientific research continues to explore the potential benefits of Empagliflozin in various areas, including:

- Kidney Disease: Studies suggest Empagliflozin may slow the progression of chronic kidney disease in patients with T2DM [3].

Note

While there is promising evidence, more research is required to confirm the long-term effects of Empagliflozin on kidney function.

- Weight Loss: Empagliflozin has been shown to promote modest weight loss in patients with T2DM, potentially due to increased urinary calorie excretion [1].

Source

New Insights into the Use of Empagliflozin—A Comprehensive Review:

Empagliflozin is an antidiabetic medication belonging to the class of sodium-glucose co-transporter-2 inhibitors. It is primarily used to manage blood glucose levels in individuals with type 2 diabetes mellitus. By inhibiting the sodium-glucose co-transporter-2, which is predominantly located in the proximal tubules of the kidneys, empagliflozin facilitates the excretion of glucose through urine, thereby lowering blood sugar levels. The chemical formula for empagliflozin is , and it has a molar mass of approximately 450.91 g/mol .

Empagliflozin undergoes minimal metabolism, primarily through glucuronidation, facilitated by various isoforms of UDP-glucuronosyltransferases. The major metabolites include 2-O-, 3-O-, and 6-O-glucuronides. Following oral administration, about 41% of the drug is excreted in feces and 54% in urine, with a significant portion remaining unchanged . The elimination half-life of empagliflozin is approximately 12.4 hours, allowing for once-daily dosing .

Empagliflozin exerts its biological effects by selectively inhibiting the sodium-glucose co-transporter-2, which is responsible for approximately 90% of glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion and a reduction in plasma glucose levels. Furthermore, empagliflozin has been associated with cardiovascular benefits, including a reduced risk of heart failure and cardiovascular events in patients with type 2 diabetes . Common side effects include urinary tract infections, dehydration, and potential renal impairment .

The synthesis of empagliflozin involves several key steps:

- Formation of the Glucoside: The initial step typically includes the glycosylation of a suitable aglycone with a glucosyl donor.

- Chlorination: Introduction of the chlorine atom at the appropriate position on the aromatic ring.

- Tetrahydrofuran Derivative Formation: Incorporation of a tetrahydrofuran moiety through cyclization reactions.

- Purification: The crude product undergoes purification processes such as crystallization or chromatography to isolate empagliflozin in its pure form.

These steps are carefully controlled to ensure high yield and purity of the final product .

Empagliflozin is primarily indicated for:

- Management of Type 2 Diabetes: It helps lower blood sugar levels when used alongside diet and exercise.

- Cardiovascular Protection: Clinical studies have shown that empagliflozin can reduce the risk of cardiovascular events in patients with type 2 diabetes .

- Heart Failure Management: It has been found effective in reducing hospitalizations due to heart failure among diabetic patients .

Additionally, ongoing research is exploring its potential applications in treating other conditions such as chronic kidney disease.

Empagliflozin can interact with various medications, particularly those affecting blood sugar levels:

- Insulin and Sulfonylureas: When used in combination with these drugs, there is an increased risk of hypoglycemia .

- Diuretics: Concurrent use may enhance diuretic effects and lead to dehydration or hypotension.

- Renal Function Modifiers: Medications that affect renal function can alter empagliflozin's effectiveness and safety profile.

Patients are advised to inform their healthcare providers about all medications they are taking to manage potential interactions effectively .

Empagliflozin shares its pharmacological class with several other sodium-glucose co-transporter-2 inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dapagliflozin | First SGLT2 inhibitor approved; also indicated for heart failure. | |

| Canagliflozin | Has a broader glucose-lowering effect; higher risk of lower limb amputation reported. | |

| Ertugliflozin | Developed for combination therapies; similar efficacy but different side effect profiles. | |

| Sotagliflozin | Dual SGLT1/SGLT2 inhibitor; affects both intestinal and renal glucose absorption. |

Empagliflozin is noted for its high selectivity for SGLT-2 over other transporters, which contributes to its efficacy and safety profile compared to other compounds in this class .

Primary IUPAC Name

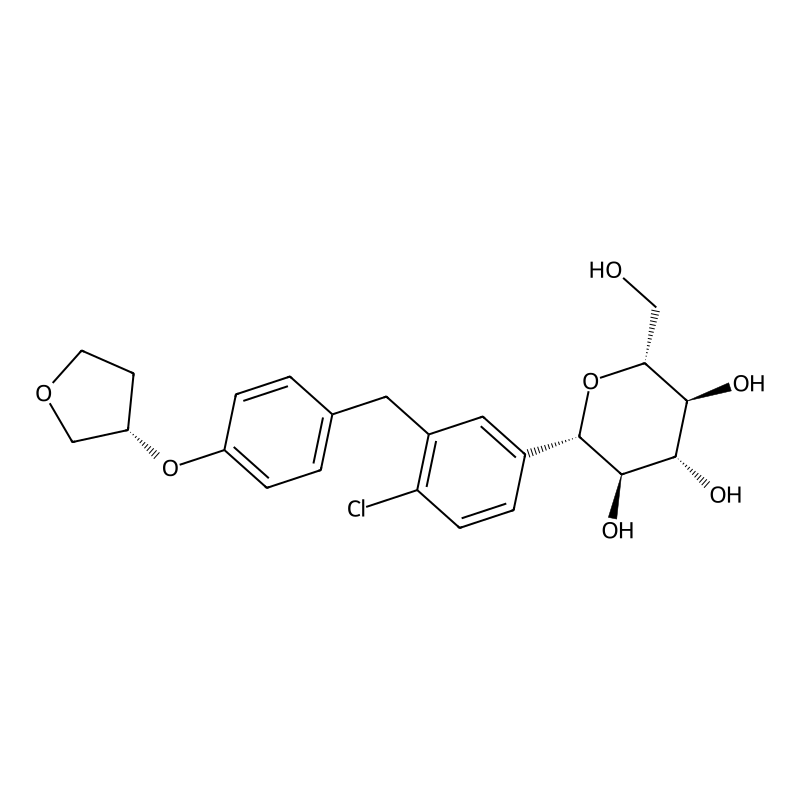

The International Union of Pure and Applied Chemistry (IUPAC) name for empagliflozin is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2] [3]. This systematic nomenclature precisely describes the molecular structure and stereochemical configuration of the compound.

Alternative IUPAC Name

An alternative IUPAC nomenclature for empagliflozin is (1S)-1,5-anhydro-1-(4-chloro-3-{4-[(3S)-tetrahydrofuran-3-yloxy]benzyl}phenyl)-D-glucitol [4] [5] [6]. This name emphasizes the anhydro-glucitol nature of the compound, highlighting its structural relationship to glucose derivatives.

Systematic Name Components

The IUPAC nomenclature reflects several key structural features:

- Oxane ring system: The six-membered ring containing oxygen, derived from the glucose moiety

- Stereochemical descriptors: (2S,3R,4R,5S,6R) indicating the absolute configuration at each chiral center

- Chlorophenyl substituent: 4-chloro-substituted phenyl ring

- Benzyl linker: Methylene bridge connecting aromatic systems

- Tetrahydrofuran ether: (3S)-oxolan-3-yl (tetrahydrofuran) group attached via ether linkage

- Multiple hydroxyl groups: Triol functionality on the oxane ring

Molecular Structure and Properties

Fundamental Molecular Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₇ClO₇ | [1] [4] [7] |

| Molecular Weight | 450.91 g/mol | [1] [4] [7] |

| CAS Number | 864070-44-0 | [1] [4] [7] |

| Stereochemistry | Absolute | [8] |

| Defined Stereocenters | 6 / 6 | [8] |

| E/Z Centers | 0 | [8] |

| Charge | 0 | [8] |

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | White to yellowish powder | [4] [6] |

| Melting Point | 151-153°C | [9] |

| Optical Rotation | +20.25° (c=1, MeOH) | [9] |

| Boiling Point | 664.5±55.0 °C at 760 mmHg | [7] [10] |

| Density | 1.4±0.1 g/cm³ | [7] |

| Flash Point | 355.7±31.5 °C | [10] |

| Partition Coefficient (log P) | 1.7 (pH 7.4) | [4] [6] |

| pKa | 13.23±0.70 (predicted) | [11] [10] |

Solubility Profile

Empagliflozin exhibits distinctive solubility characteristics across different solvents [4] [6]:

- Water: Very slightly soluble

- Acetonitrile: Slightly soluble

- Ethanol: Slightly soluble

- Methanol: Sparingly soluble

- Toluene: Practically insoluble

- DMSO: ≥20.75 mg/mL [12]

The compound is not hygroscopic and no polymorphism has been observed. It exists as neither a hydrate nor a solvate [4] [6].

Stereochemical Configuration

Empagliflozin possesses six defined stereocenters with absolute stereochemistry [8]. The stereochemical configuration is critical for its biological activity, with the specific (2S,3R,4R,5S,6R) arrangement at the glucose-derived portion and (3S) configuration at the tetrahydrofuran moiety being essential for SGLT2 binding affinity [13].

Chemical Identification Codes

Database Identifiers

| Database | Identifier | Reference |

|---|---|---|

| DrugBank ID | DB09038 | [1] [14] |

| ChEMBL ID | CHEMBL2107830 | [2] [15] |

| PubChem CID | 11949646 | [2] |

| ChEBI ID | CHEBI:82720 | [2] [16] |

| UNII | HDC1R2M35U | [2] [10] |

| European Community Number | 620-176-8 | [2] |

Structural Representations

InChI Key: OBWASQILIWPZMG-QZMOQZSNSA-N [2] [8]

SMILES: OC[C@H]1OC@HC2=CC=C(Cl)C(CC3=CC=C(O[C@H]4CCOC4)C=C3)=C2 [8]

InChI: InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 [17]

Research Findings and Structure-Activity Relationships

Molecular Target Interactions

Recent research has elucidated empagliflozin's molecular binding characteristics through radioligand binding studies. The compound exhibits a binding half-life of 59 minutes and an affinity of 57 nM for human SGLT2, demonstrating competitive binding with glucose [13] [18]. The high selectivity is evidenced by an IC₅₀ of 3.1 nM for SGLT2 compared to >1000-fold lower potency at other glucose transporters [18].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have revealed critical structural requirements for empagliflozin's activity [13]:

- Glucose ring hydroxyl groups: Form essential hydrogen bonds with SGLT2

- Stereochemical configuration: Absolute configuration at all six stereocenters is required

- Chlorophenyl moiety: Contributes to binding affinity and selectivity

- Tetrahydrofuran ether: (3S)-configuration is optimal for activity

Advanced Molecular Mechanism Research

Artificial intelligence-based analyses have revealed that empagliflozin's therapeutic effects extend beyond SGLT2 inhibition. Research demonstrates that the compound's primary cardiac mechanism involves NHE1 (sodium-hydrogen exchanger 1) inhibition with 94.7% accuracy [19] [20], explaining its cardiovascular benefits independent of glucose-lowering effects.

Crystal Structure and Computational Analysis

X-ray crystallography studies combined with density functional theory (DFT) calculations have confirmed empagliflozin's absolute configuration and provided insights into its solid-state properties [21]. The crystal structure analysis reveals the three-dimensional arrangement that contributes to its biological activity and pharmaceutical properties.

Synthesis and Manufacturing Considerations

Key Synthetic Approaches

Multiple synthetic routes have been developed for empagliflozin production, with key methods including:

| Method | Key Features | Yield | Reference |

|---|---|---|---|

| AlCl₃-Promoted Silane Reduction | Metric ton scale, direct reduction with Et₃SiH/AlCl₃ | 50% overall | [22] |

| Patent-Based Routes | Multiple protection/deprotection strategies | Variable | [23] [24] |

| Improved Molecular Sieve Process | Reduced impurities, continuous flow | Enhanced | [25] |

Critical Synthesis Parameters

The synthesis of empagliflozin requires precise stereocontrol to achieve the correct configuration at all six stereocenters. Key considerations include:

- Temperature control: Critical for stereoselectivity

- Protecting group strategies: Essential for selective transformations

- Reduction conditions: Et₃SiH with Lewis acid catalysis for anomeric center formation

- Purification methods: Crystallization techniques for final product isolation

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Type 2 diabetes mellitusJardiance is indicated for the treatment of adults with insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered in addition to other medicinal products for the treatment of diabetesFor study results with respect to combinations of therapies, effects on glycaemic control, and cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. of the annex. Heart failureJardiance is indicated in adults for the treatment of symptomatic chronic heart failure.  Chronic kidney diseaseJardiance is indicated in adults for the treatment of chronic kidney disease. Â

Treatment of type II diabetes mellitus

Treatment of ischaemic heart disease

Treatment of type I diabetes mellitus

Treatment of chronic kidney disease

Prevention of cardiovascular events in patients with chronic heart failure

Pharmacology

Empagliflozin is an orally available competitive inhibitor of sodium-glucose co-transporter 2 (SGLT2; SLC5A2) with antihyperglycemic activity. Upon oral administration, empagliflozin selectively and potently inhibits SGLT2 in the kidneys, thereby suppressing the reabsorption of glucose in the proximal tubule. Inhibition of SGLT2 increases urinary glucose excretion by the kidneys, resulting in a reduction of plasma glucose levels in an insulin-independent manner. SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.

MeSH Pharmacological Classification

ATC Code

A10BD20

A10BD19

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors

A10BK03 - Empagliflozin

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC5

SLC5A2 (SGLT2) [HSA:6524] [KO:K14382]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

After oral administration of radiolabeled empagliflozin approximately 41.2% of the administered dose was found eliminated in feces and 54.4% eliminated in urine. The majority of radioactivity in the feces was due to unchanged parent drug while approximately half of the radioactivity in urine was due to unchanged parent drug.

The estimated apparent steady-state volume of distribution is 73.8 L.

Apparent oral clearance was found to be 10.6 L/h based on a population pharmacokinetic analysis.

Metabolism Metabolites

Wikipedia

Juncusol

FDA Medication Guides

Empagliflozin

TABLET;ORAL

BOEHRINGER INGELHEIM

09/21/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Nishimura R, Tanaka Y, Koiwai K, Inoue K, Hach T, Salsali A, Lund SS, Broedl UC. Effect of empagliflozin monotherapy on postprandial glucose and 24-hour glucose variability in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, 4-week study. Cardiovasc Diabetol. 2015 Jan 30;14(1):11. [Epub ahead of print] PubMed PMID: 25633683.

3: Lewin A, DeFronzo RA, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Initial Combination of Empagliflozin and Linagliptin in Subjects With Type 2 Diabetes. Diabetes Care. 2015 Jan 29. pii: dc142365. [Epub ahead of print] PubMed PMID: 25633662.

4: Kvapil M. [Empagliflozin: another of silent revolutioners]. Vnitr Lek. 2014 Nov;60(11):924-5. Czech. PubMed PMID: 25612346.

5: Ojima A, Matsui T, Nishino Y, Nakamura N, Yamagishi S. Empagliflozin, an Inhibitor of Sodium-Glucose Cotransporter 2 Exerts Anti-Inflammatory and Antifibrotic Effects on Experimental Diabetic Nephropathy Partly by Suppressing AGEs-Receptor Axis. Horm Metab Res. 2015 Jan 22. [Epub ahead of print] PubMed PMID: 25611208.

6: Rušavý Z. [New SGLT2 inhibitor empagliflozin: modern and safe treatment of diabetes]. Vnitr Lek. 2014 Nov;60(11):926-7, 929-30. Czech. PubMed PMID: 25600037.

7: DeFronzo RA, Lewin A, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Combination of Empagliflozin and Linagliptin as Second-Line Therapy in Subjects With Type 2 Diabetes Inadequately Controlled on Metformin. Diabetes Care. 2015 Jan 12. pii: dc142364. [Epub ahead of print] PubMed PMID: 25583754.

8: Chen LZ, Jungnik A, Mao Y, Philip E, Sharp D, Unseld A, Seman L, Woerle HJ, Macha S. Biotransformation and mass balance of the SGLT2 inhibitor empagliflozin in healthy volunteers. Xenobiotica. 2014 Dec 30:1-10. [Epub ahead of print] PubMed PMID: 25547626.

9: Taub ME, Ludwig-Schwellinger E, Ishiguro N, Kishimoto W, Yu H, Wagner K, Tweedie D. Sex-, Species-, and Tissue-Specific Metabolism of Empagliflozin in Male Mouse Kidney Forms an Unstable Hemiacetal Metabolite (M466/2) That Degrades to 4-Hydroxycrotonaldehyde, a Reactive and Cytotoxic Species. Chem Res Toxicol. 2015 Jan 5. [Epub ahead of print] PubMed PMID: 25489797.

10: Scott LJ. Erratum to: Empagliflozin: A Review of Its Use in Patients with Type 2 Diabetes Mellitus. Drugs. 2015 Jan;75(1):141. doi: 10.1007/s40265-014-0336-z. PubMed PMID: 25428712.